molecular formula C21H27ClN4O3S B6092476 ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride

ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride

Cat. No.: B6092476
M. Wt: 451.0 g/mol
InChI Key: MWIGHLSKFSGNPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity. Common solvents used in the process include methanol and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted phenothiazines .

Scientific Research Applications

Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the depolarization of currents responsible for atrial and ventricular conduction in the heart. This action stabilizes the cardiac rhythm and prevents abnormal heartbeats. The molecular targets include sodium channels and potassium channels, which are crucial for the propagation of electrical signals in cardiac cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its prolonged duration of action and its specific inhibition of depolarization currents in cardiac cells. This makes it particularly effective in treating certain types of arrhythmias that are resistant to other treatments .

Properties

IUPAC Name

ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S.ClH/c1-4-28-21(27)23-15-10-11-19-17(14-15)25(16-8-5-6-9-18(16)29-19)20(26)22-12-7-13-24(2)3;/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,26)(H,23,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGHLSKFSGNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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